4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-BROMO-3-ETHOXY-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 4-BROMO-3-ETHOXY-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps. The general synthetic route includes:
Formation of the indole moiety: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the sulfonamide group: This typically involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base.
Bromination and ethoxylation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-BROMO-3-ETHOXY-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromo and ethoxy positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-3-ETHOXY-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Indole derivatives typically exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Fluoro-2-methyl-1H-indole: Shares the indole core structure and fluorine substitution.
3-Ethoxy-4-bromoaniline: Similar in terms of the ethoxy and bromo substitutions.
What sets 4-BROMO-3-ETHOXY-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE apart is the combination of these functional groups in a single molecule, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H20BrFN2O3S |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c1-3-26-19-11-14(5-6-17(19)20)27(24,25)22-9-8-15-12(2)23-18-7-4-13(21)10-16(15)18/h4-7,10-11,22-23H,3,8-9H2,1-2H3 |
InChI Key |
KWJRUKBDIXJGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)Br |
Origin of Product |
United States |
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